molecular formula C7H2F5IO B8089108 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene

1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene

Cat. No.: B8089108
M. Wt: 323.99 g/mol
InChI Key: IBZUKLHPOAJGEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene is a fluorinated aromatic compound characterized by the presence of two fluorine atoms, one iodine atom, and a trifluoromethoxy group on a benzene ring

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through halogenation reactions, where benzene derivatives are treated with halogenating agents such as iodine and fluorine in the presence of a catalyst.

  • Nucleophilic Substitution: Another method involves nucleophilic substitution reactions, where a precursor compound with suitable leaving groups is reacted with nucleophiles like iodide and fluoride ions.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.

  • Continuous Flow Synthesis: Continuous flow synthesis methods are also employed to enhance production efficiency and ensure consistent product quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution: Substitution reactions are common, where the iodine or fluorine atoms can be replaced by other nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, and oxygen in the presence of a catalyst.

  • Reduction: Lithium aluminum hydride, hydrogen gas, and palladium on carbon.

  • Substitution: Nucleophiles like sodium iodide, potassium fluoride, and electrophiles like alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, ketones, or alcohols.

  • Reduction: Formation of corresponding hydrocarbons or alcohols.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated molecules.

  • Biology: It serves as a probe in biological studies to understand the behavior of fluorinated compounds in biological systems.

  • Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The trifluoromethoxy group, in particular, can enhance the compound's binding affinity and stability.

Comparison with Similar Compounds

  • 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene: Similar structure but with a bromine atom instead of iodine.

  • 1,3-Difluoro-2-iodobenzene: Lacks the trifluoromethoxy group.

  • 1,3-Difluoro-5-(trifluoromethoxy)benzene: Lacks the iodine atom.

Uniqueness: 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene stands out due to the combination of fluorine, iodine, and trifluoromethoxy groups, which confer unique chemical and physical properties compared to its similar compounds.

This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F5IO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZUKLHPOAJGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)I)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F5IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.